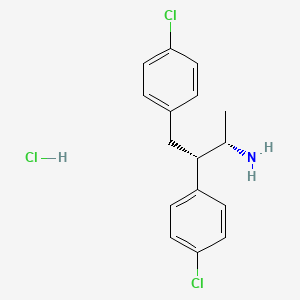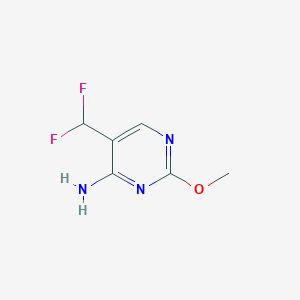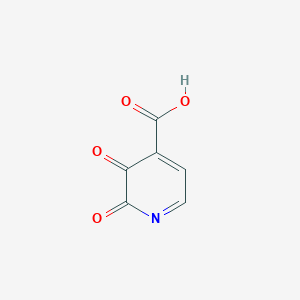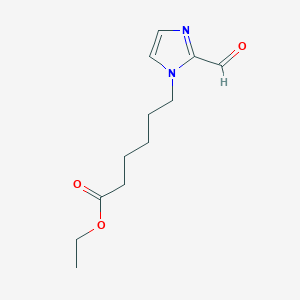
Tetramethylammonium azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylammonium azide is an organic compound with the chemical formula ( \text{N(CH}_3\text{)}_4\text{N}_3 ). It is a quaternary ammonium salt where the tetramethylammonium cation is paired with the azide anion. This compound is known for its use in various chemical reactions and applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetramethylammonium azide can be synthesized through several methods. One common method involves the reaction of tetramethylammonium hydroxide with hydrazoic acid. Another method includes the reaction of tetramethylammonium chloride with sodium azide in an aqueous solution. The reaction conditions typically involve room temperature and careful handling due to the sensitivity of azide compounds .
Industrial Production Methods
Industrial production of this compound often involves the use of safer and more scalable methods. One such method includes the reaction of tetramethylammonium fluoride with trimethylsilyl azide in an organic solvent like acetonitrile. This method avoids the use of shock-sensitive materials and allows for high-purity production .
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethylammonium azide undergoes various chemical reactions, including:
Substitution Reactions: The azide ion can act as a nucleophile in substitution reactions, replacing halides in alkyl halides to form alkyl azides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: Acyl azides can undergo the Curtius rearrangement to form isocyanates.
Common Reagents and Conditions
Substitution: Sodium azide or potassium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Rearrangement: Heat and a suitable solvent for the Curtius rearrangement.
Major Products
Substitution: Alkyl azides.
Reduction: Primary amines.
Rearrangement: Isocyanates.
Applications De Recherche Scientifique
Tetramethylammonium azide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tetramethylammonium azide involves its ability to act as a nucleophile in substitution reactions and as a precursor in various synthetic pathways. The azide ion can participate in nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium azide: Similar in structure but with butyl groups instead of methyl groups.
Tetramethylammonium chloride: Contains chloride instead of azide.
Tetramethylammonium hydroxide: Used as a strong base in various chemical reactions.
Uniqueness
Tetramethylammonium azide is unique due to its combination of the tetramethylammonium cation and the azide anion, which imparts specific reactivity and properties. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
999-77-9 |
|---|---|
Formule moléculaire |
C4H12N4 |
Poids moléculaire |
116.17 g/mol |
Nom IUPAC |
tetramethylazanium;azide |
InChI |
InChI=1S/C4H12N.N3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 |
Clé InChI |
SUBUUGVBEKEFGW-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C.[N-]=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)






![(11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,6-diazapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12066112.png)



